molecular formula C7H6BrNO4S B2794391 1-bromo-4-nitromethanesulfonylbenzene CAS No. 122263-08-5

1-bromo-4-nitromethanesulfonylbenzene

Cat. No.: B2794391
CAS No.: 122263-08-5
M. Wt: 280.09
InChI Key: XSYSLPHTIRTSIJ-UHFFFAOYSA-N
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Description

1-Bromo-4-nitromethanesulfonylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a nitro group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-nitromethanesulfonylbenzene typically involves multiple steps. One common route includes the nitration of bromobenzene to introduce the nitro group, followed by the sulfonation to add the methanesulfonyl group. The reaction conditions often involve the use of concentrated sulfuric acid and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The process is designed to be safe, efficient, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-nitromethanesulfonylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 1-bromo-4-aminomethanesulfonylbenzene.

    Oxidation: Corresponding sulfonic acids.

Scientific Research Applications

1-Bromo-4-nitromethanesulfonylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-nitromethanesulfonylbenzene involves its ability to undergo various chemical transformations. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine atom can be displaced by nucleophiles, and the methanesulfonyl group can participate in oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-nitromethanesulfonylbenzene is unique due to the presence of all three functional groups (bromine, nitro, and methanesulfonyl) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

1-bromo-4-(nitromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-6-1-3-7(4-2-6)14(12,13)5-9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYSLPHTIRTSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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